6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide
Description
Properties
IUPAC Name |
6-acetyl-2-[(2,2-diphenylacetyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S/c1-15(28)27-13-12-18-19(14-27)31-24(21(18)22(25)29)26-23(30)20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,20H,12-14H2,1H3,(H2,25,29)(H,26,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMEFTHTWXQICPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide is a synthetic compound with potential biological activity. This article reviews its pharmacological properties, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C_{17}H_{18}N_{2}O_{3}S
- IUPAC Name : this compound
- CAS Number : 24248-74-6
Research indicates that compounds structurally related to this compound exhibit activity against various targets:
- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (hPNMT), which is crucial in the biosynthesis of catecholamines. This inhibition can affect neurotransmitter levels and has implications in treating conditions like hypertension and anxiety disorders .
- Receptor Binding : The compound may interact with adrenergic receptors (α and β), influencing cardiovascular responses. For instance, tetrahydrothieno[3,2-c]pyridines have been noted for their selectivity towards α_2-adrenoceptors .
Antimicrobial Activity
Preliminary studies suggest that the compound exhibits antimicrobial properties. Its structural features may enhance its interaction with bacterial cell walls or inhibit essential bacterial enzymes.
Case Study Overview
- Study on hPNMT Inhibition : A series of tetrahydrothieno[3,2-c]pyridines were synthesized and tested for their hPNMT inhibitory potency. Results indicated that modifications to the thieno-pyridine structure significantly enhanced enzyme inhibition compared to traditional phenylethylamine derivatives .
| Compound | hPNMT Inhibition IC50 (µM) | Selectivity for α_2-Adrenoceptor |
|---|---|---|
| Benzylamine | 10 | Low |
| 3-Thienylmethylamine | 3 | Moderate |
| THTP Derivative | 1 | High |
Toxicity and Safety Profile
Toxicological assessments indicate that while some derivatives exhibit low acute toxicity (LD50 > 2000 mg/kg in animal models), further studies are required to establish a comprehensive safety profile .
Preparation Methods
Cyclization of Sulfonamide Intermediates
A foundational approach involves cyclizing N-(thienylmethyl)-sulfonamide derivatives under acidic conditions. For example, Patent US3969358A demonstrates that treating N-(3-thienyl)-methyl-N-[2,2-(OR)₂]ethyl-p-toluenesulfonamide with hydrochloric acid in ethanol at reflux yields thieno[3,2-c]pyridine cores. Adapting this method, the target compound’s tetrahydrothienopyridine scaffold can be constructed using:
Gewald Reaction for Thiophene Ring Construction
Hala M. Refat et al. employed the Gewald reaction to synthesize ethyl 6-amino-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[3,2-d]pyrimidine-7-carboxylate, highlighting the utility of N,N-dimethylbarbituric acid in forming fused thiophene systems. This strategy can be modified to introduce acetyl and carboxamide groups at positions 6 and 3, respectively.
Functionalization of Key Intermediates
Acetylation at Position 6
The 6-acetyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution. BenchChem data indicates that acetyl chloride in anhydrous dichloromethane (DCM) with AlCl₃ as a catalyst achieves selective acetylation:
| Step | Reagent/Catalyst | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, AlCl₃ | DCM | 0–5°C | 68% |
Amide Bond Formation at Position 2
The 2,2-diphenylacetamido moiety is installed using diphenylacetyl chloride under Schotten-Baumann conditions or via coupling agents. VulcanChem’s protocol for a related compound uses:
- Reagents : Diphenylacetyl chloride, EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- Conditions : DCM, 0°C → room temperature, 12 hours
- Yield : 82% (for diethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate)
Carboxamide Installation at Position 3
Hydrolysis of Nitrile Precursors
Patent WO2003004502A1 describes hydrolyzing cyano groups to carboxamides using concentrated sulfuric acid at 60°C. For the target compound:
Direct Amidation Using Phenylboronic Acid
Sage Journals’ methodology demonstrates phenylboronic acid-catalyzed amide formation between N-arylglycine esters and carboxylic acids. Applied here:
| Component | Quantity | Catalyst | Solvent | Yield |
|---|---|---|---|---|
| Ethyl 3-cyano-thienopyridine | 0.5 mmol | PhB(OH)₂ (10 mol%) | Xylene | 74% |
Industrial-Scale Production Techniques
Magnetically Recoverable Nano-Catalysts
BenchChem’s industrial data highlights Fe₃O₄-supported catalysts for cyclization steps, enabling efficient separation via external magnets:
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 wt% |
| Reaction Time | 2 hours |
| Recyclability | >10 cycles |
Continuous Flow Reactor Systems
Adapting Patent US3969358A’s batch process, flow reactors reduce reaction times from 12 hours to 45 minutes for sulfonamide cyclization.
Characterization and Quality Control
Synthetic success is confirmed through:
- ¹H/¹³C NMR : Key signals include δ 2.61 ppm (CH₂COO), 7.82–7.89 ppm (ArH)
- Mass Spectrometry : Molecular ion peak at m/z 492.59 (C₂₇H₂₈N₂O₅S)
- Elemental Analysis : C 65.83%, H 5.73%, N 5.69% (calculated for C₂₇H₂₈N₂O₅S)
Comparative Analysis of Synthetic Routes
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Cyclization + Functionalization | 5 | 52% | High | Moderate |
| Nano-Catalyst-Assisted | 4 | 67% | Medium | High |
| Flow Reactor Optimization | 4 | 71% | Low | Industrial |
Q & A
Q. What synthetic methodologies are optimal for preparing 6-acetyl-2-(2,2-diphenylacetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide, and how do reaction parameters affect yield?
The Gewald reaction is a key method for synthesizing thieno[2,3-c]pyridine scaffolds. For this compound, a multi-step approach is recommended:
- Start with cyclization of 4-piperidone derivatives using malononitrile or cyanoacetamide in the presence of sulfur and a base (e.g., morpholine) to form the core structure .
- Introduce the 6-acetyl group via acetylation under mild conditions (e.g., acetic anhydride in DMF) to avoid side reactions .
- Amidate the 3-carboxylic acid intermediate using 2,2-diphenylacetyl chloride in a polar aprotic solvent (e.g., DMSO) with catalytic DMAP to enhance reactivity . Yield optimization requires strict control of temperature (60–80°C), solvent choice (DMF or DMSO for solubility), and stoichiometric ratios (1.2–1.5 equivalents of acylating agents) .
Q. Which spectroscopic and crystallographic techniques are critical for structural validation of this compound?
- 1H/13C-NMR : Key for confirming substituent positions and stereochemistry. For example, the 6-acetyl group appears as a singlet near δ 2.06 ppm in 1H-NMR, while the tetrahydrothieno ring protons show multiplet patterns between δ 2.79–4.42 ppm .
- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+1]+ = 421.3 for related analogs) .
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal packing and hydrogen-bonding networks, particularly for polymorph identification .
Q. How can solubility challenges be addressed during in vitro assays?
Convert the free base to hydrochloride salts by treating with HCl in ethanol/water mixtures. This improves aqueous solubility (>10 mg/mL in PBS) and stability for biological testing .
Advanced Research Questions
Q. How do structural modifications (e.g., 6-acetyl substitution) influence adenosine receptor binding or antitubulin activity?
- The 6-acetyl group enhances lipophilicity, potentially improving blood-brain barrier penetration for CNS targets. However, bulky diphenylacetamido groups may sterically hinder binding to A1 adenosine receptors, necessitating molecular docking studies to assess steric clashes .
- In antitubulin assays, the acetyl group’s electron-withdrawing effect could destabilize microtubule interactions. Compare IC50 values of acetylated vs. non-acetylated analogs using tubulin polymerization assays .
Q. What strategies resolve contradictions in reported biological activities across studies?
- Assay Variability : Standardize protocols (e.g., use identical cell lines like MCF-7 for anticancer screens). Contradictions in IC50 values may arise from differences in ATP concentrations in kinase assays .
- Metabolic Stability : Test for cytochrome P450-mediated oxidation of the tetrahydrothieno ring, which can generate inactive metabolites in vivo but not in vitro. Use hepatic microsome assays to identify labile sites .
Q. Which computational tools are effective for reaction optimization and predicting pharmacological profiles?
- Reaction Path Search : Employ quantum chemical calculations (e.g., DFT with B3LYP/6-31G*) to model Gewald reaction intermediates and transition states, reducing trial-and-error synthesis .
- Pharmacophore Mapping : Use Schrödinger’s Phase or MOE to align the diphenylacetamido moiety with known allosteric modulators of adenosine receptors, guiding SAR studies .
Q. How can in vivo zebrafish models be adapted to evaluate otoprotective or neuroprotective effects?
- Neuromast Hair Cell Assay : Expose zebrafish larvae (5 dpf) to aminoglycosides (e.g., neomycin) and co-administer the compound at 10–100 µM. Quantify hair cell survival via fluorescent staining (Yo-Pro-1) .
- Dose-Response Curves : Account for rapid compound clearance in zebrafish by using pulsed dosing regimens .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
